Cas no 78009-15-1 (Pyrimidine, 2-methoxy-4-phenyl-)
Pyrimidine, 2-methoxy-4-phenyl- Chemical and Physical Properties
Names and Identifiers
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- Pyrimidine, 2-methoxy-4-phenyl-
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- Inchi: 1S/C11H10N2O/c1-14-11-12-8-7-10(13-11)9-5-3-2-4-6-9/h2-8H,1H3
- InChI Key: OEWGJVCKNFGFNC-UHFFFAOYSA-N
- SMILES: C1(OC)=NC=CC(C2=CC=CC=C2)=N1
Pyrimidine, 2-methoxy-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000770-250mg |
2-Methoxy-4-phenylpyrimidine |
78009-15-1 | 98% | 250mg |
$808.74 | 2023-09-01 | |
| Alichem | A039000770-500mg |
2-Methoxy-4-phenylpyrimidine |
78009-15-1 | 98% | 500mg |
$1212.63 | 2023-09-01 | |
| Alichem | A039000770-1g |
2-Methoxy-4-phenylpyrimidine |
78009-15-1 | 98% | 1g |
$2044.49 | 2023-09-01 |
Pyrimidine, 2-methoxy-4-phenyl- Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Pyrimidine, 2-methoxy-4-phenyl-
Pyrimidine, 2-methoxy-4-phenyl- (CAS No. 78009-15-1): A Comprehensive Overview
Pyrimidine, 2-methoxy-4-phenyl- (CAS No. 78009-15-1) is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and chemical properties, plays a pivotal role in the synthesis of various biologically active molecules. The presence of both methoxy and phenyl substituents in its molecular framework imparts distinct reactivity and functionality, making it a valuable intermediate in the development of novel therapeutic agents.
The chemical structure of Pyrimidine, 2-methoxy-4-phenyl- consists of a pyrimidine core, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The methoxy group (-OCH₃) is attached at the 2-position, while the phenyl group (-C₆H₅) is linked at the 4-position. This specific arrangement of functional groups enhances the compound's solubility in organic solvents and its ability to participate in various chemical reactions, such as nucleophilic substitution and condensation reactions.
In recent years, Pyrimidine, 2-methoxy-4-phenyl- has been extensively studied for its potential applications in drug discovery and development. Its structural motif is closely related to several known bioactive compounds, including antiviral, anticancer, and anti-inflammatory agents. The methoxy and phenyl groups provide multiple sites for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of pyrimidine-based drugs. For instance, researchers have utilized derivatives of Pyrimidine, 2-methoxy-4-phenyl- to develop inhibitors targeting enzymes involved in viral replication. These inhibitors have shown promise in preclinical studies, highlighting the compound's potential as a building block for antiviral therapies.
The pharmaceutical industry has also explored the use of Pyrimidine, 2-methoxy-4-phenyl- in the development of anticancer drugs. Pyrimidine derivatives are well-known for their ability to interfere with DNA replication and transcription, making them effective against rapidly dividing cancer cells. By incorporating the methoxy and phenyl groups into these derivatives, scientists have been able to enhance their potency and selectivity.
In addition to its applications in drug development, Pyrimidine, 2-methoxy-4-phenyl- has found utility in materials science. Its aromatic structure and functional groups make it a suitable candidate for designing organic semiconductors and liquid crystals. These materials are used in various electronic devices, including displays and solar cells.
The synthesis of Pyrimidine, 2-methoxy-4-phenyl- typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of malononitrile with benzaldehyde in the presence of a base catalyst to form an intermediate pyrimidine derivative. Subsequent methylation at the 2-position followed by phenylation at the 4-position yields the desired product.
The purity and yield of Pyrimidine, 2-methoxy-4-phenyl- are critical factors that influence its downstream applications. High-purity samples are essential for pharmaceutical applications where impurities can affect drug efficacy and safety. Advanced purification techniques such as column chromatography and recrystallization are often employed to achieve the necessary level of purity.
The spectroscopic properties of Pyrimidine, 2-methoxy-4-phenyl-, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are valuable tools for characterizing its structure and purity. These techniques provide detailed information about the molecular environment and help confirm the identity of the compound.
In conclusion, ) is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting viral infections and cancer. As research continues to uncover new uses for this compound, its importance in modern chemistry is likely to grow even further.
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